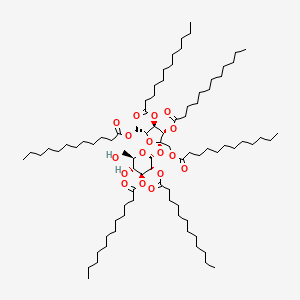

Sucrose hexalaurate

Description

Properties

CAS No. |

94139-22-7 |

|---|---|

Molecular Formula |

C84H154O17 |

Molecular Weight |

1436.1 g/mol |

IUPAC Name |

[(2R,3R,4S,5S)-5-[(2R,3R,4S,5R,6R)-3,4-di(dodecanoyloxy)-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-di(dodecanoyloxy)-5-(dodecanoyloxymethyl)oxolan-2-yl]methyl dodecanoate |

InChI |

InChI=1S/C84H154O17/c1-7-13-19-25-31-37-43-49-55-61-72(86)93-68-71-79(96-74(88)63-57-51-45-39-33-27-21-15-9-3)82(99-77(91)66-60-54-48-42-36-30-24-18-12-6)84(100-71,69-94-73(87)62-56-50-44-38-32-26-20-14-8-2)101-83-81(98-76(90)65-59-53-47-41-35-29-23-17-11-5)80(78(92)70(67-85)95-83)97-75(89)64-58-52-46-40-34-28-22-16-10-4/h70-71,78-83,85,92H,7-69H2,1-6H3/t70-,71-,78-,79-,80+,81-,82+,83-,84+/m1/s1 |

InChI Key |

XJJOPPNDHZIDHA-WGURRDFWSA-N |

Isomeric SMILES |

CCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)CCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC1C(C(C(O1)(COC(=O)CCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies for Sucrose Hexalaurate

Chemical Synthesis Approaches

The chemical synthesis of sucrose (B13894) esters is a cornerstone of their industrial production, offering pathways to a wide array of products with tailored properties. These methods, however, must overcome inherent challenges related to the physicochemical properties of sucrose and the desired acylating agents.

Direct Esterification and Transesterification Strategies

Direct esterification of sucrose with fatty acids is often challenging due to the high temperatures required, which can lead to the decomposition of sucrose, and the poor miscibility of the polar sucrose and non-polar fatty acids. ysu.amsci-hub.seekb.eg To circumvent these issues, transesterification is a more commonly employed industrial method. sci-hub.sewikipedia.org This process typically involves reacting sucrose with fatty acid methyl esters (FAMEs) or triglycerides in the presence of a basic catalyst. wikipedia.orgoup.com

Commonly used solvents in these reactions include dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), which help to dissolve both the sucrose and the fatty acid esters. sci-hub.seoup.com The choice of solvent and catalyst, as well as the reaction conditions, can influence the ratio of mono-, di-, and higher esters in the final product mixture. sci-hub.se For instance, using a molar excess of sucrose can favor the formation of monoesters. researchgate.net Solvent-free approaches are also being explored to develop more environmentally friendly processes, though these often result in higher degrees of substitution. assemblingsugars.fracs.org

Table 1: Comparison of Solvents Used in Transesterification for Sucrose Ester Synthesis

| Solvent | Boiling Point (°C) | Key Characteristics |

| Dimethylformamide (DMF) | 153 | Effective at dissolving sucrose and fatty acid esters, but has toxicity concerns. sci-hub.se |

| Dimethyl sulfoxide (DMSO) | 189 | Less hazardous and cheaper than DMF, also effective in solubilizing reactants. sci-hub.sewikipedia.org |

| Propylene Glycol | 188 | Used in microemulsion processes for sucrose ester synthesis. wikipedia.org |

Acyl Chloride-Based Synthesis and Derivatization

The use of fatty acyl chlorides offers a more reactive alternative to fatty acids or their methyl esters for the acylation of sucrose. oup.comresearchgate.net This increased reactivity, however, can make it difficult to control the degree of substitution, often leading to mixtures of mono-, di-, and higher esters. sci-hub.seresearchgate.net The reaction is typically carried out in a solvent like pyridine (B92270), which also acts as a base to neutralize the hydrochloric acid byproduct. mdpi.com

By carefully controlling reaction conditions, such as using dilute solutions and catalysts like 4-(N,N-dimethylamino)pyridine (DMAP), it is possible to enhance the proportion of monoesters. researchgate.net However, the high cost of such catalysts and the need for strict control of water content can be drawbacks for industrial-scale production. sci-hub.se Despite these challenges, acyl chloride-based methods are valuable for synthesizing a range of sucrose esters for various applications. mdpi.com

Organotin Compound Mediated Regioselective Acylation

Organotin compounds, such as dibutyltin (B87310) oxide, are effective mediators for the regioselective acylation of unprotected sugars like sucrose. researchgate.netsemanticscholar.org This method involves the formation of a stannylene acetal (B89532) intermediate, which activates specific hydroxyl groups towards acylation. semanticscholar.orgnih.gov This strategy allows for targeted esterification, which is otherwise difficult to achieve due to the similar reactivity of sucrose's multiple hydroxyl groups. researchgate.net

The reaction typically involves treating sucrose with the organotin compound to form the adduct, followed by the addition of an acylating agent, such as a carboxylic acid anhydride. google.com This approach has been successfully used to achieve regioselective formation of 6-O-acylsucroses and 6,3'-di-O-acylsucroses. nih.gov The use of a base during the formation of the tin-sucrose adduct can improve the yield and selectivity of the subsequent acylation. google.com While effective, the use of organotin compounds raises environmental and toxicity concerns that need to be considered. rsc.orgmdpi.comthescipub.com

Modified Mitsunobu Reaction for Sucrose Ester Synthesis

The Mitsunobu reaction provides a powerful tool for the regioselective synthesis of sucrose esters. A modified version of this reaction has been employed to preferentially achieve esterification at the 6-OH position of sucrose. mdpi.commdpi.com This method typically involves reacting sucrose with a carboxylic acid in the presence of triphenylphosphine (B44618) (PPh3) and an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD), in a solvent like dry dimethylformamide (DMF). mdpi.commdpi.com

This approach has been shown to produce 6-O-sucrose esters in moderate yields and has been successfully applied to a variety of fatty acids. mdpi.comnih.gov The reaction conditions can be optimized to favor monoesterification and reduce the formation of undesired byproducts. researchgate.netmdpi.com The modified Mitsunobu reaction offers a valuable route to specific sucrose monoesters with potential applications as antifungal agents. nih.govcontinental.edu.pe

Stanlyene Methodologies for Regioselective Esterification

The stanlyene method is a technique that allows for the regioselective synthesis of sugar fatty acid esters. amazon.comebay.de This approach has been utilized to efficiently and conveniently produce glucoside esters with high regioselectivity. amazon.com The methodology involves examining the general factors that affect the regioselectivity of the esterification process in detail. amazon.comebay.de While the primary focus of available literature is on glucosides, the principles of activating specific hydroxyl groups through stannylene intermediates are applicable to sucrose as well, offering a potential pathway for the controlled synthesis of compounds like sucrose hexalaurate.

Challenges in Chemical Synthesis: Reactivity, Miscibility, and Positional Selectivity

The chemical synthesis of sucrose esters is fraught with several challenges that stem from the inherent properties of the starting materials. A primary hurdle is the poor miscibility of the highly polar, hydrophilic sucrose with non-polar, lipophilic fatty acids and their derivatives. sci-hub.sefrontiersin.org This immiscibility leads to low reaction rates and necessitates the use of co-solvents or high temperatures, which can in turn cause sucrose degradation. ysu.amfrontiersin.org

Achieving regioselectivity, or positional selectivity, is another significant challenge due to the presence of eight hydroxyl groups on the sucrose molecule with similar reactivities. koreascience.krfrontiersin.org This often results in a complex mixture of isomers with varying degrees of substitution, making the isolation of a specific compound like this compound difficult. sci-hub.seepdf.pubscribd.com Furthermore, acyl migration, where an acyl group moves from one hydroxyl group to another, can occur under certain reaction conditions, further complicating the product mixture. sci-hub.seresearchgate.net

Table 2: Key Challenges in the Chemical Synthesis of Sucrose Esters

| Challenge | Description |

| Reactivity | Sucrose can degrade at the high temperatures often required for esterification. ysu.am The reactivity of the eight hydroxyl groups is similar, making selective acylation difficult. koreascience.kr |

| Miscibility | The poor solubility of polar sucrose in non-polar fatty acids or their esters hinders the reaction. sci-hub.sefrontiersin.org This often necessitates the use of solvents like DMF or DMSO. sci-hub.se |

| Positional Selectivity | Controlling which of the eight hydroxyl groups are esterified is a major challenge, often leading to a mixture of isomers. sci-hub.sefrontiersin.org |

Enzymatic Synthesis Approaches for this compound

The enzymatic synthesis of sucrose esters, such as this compound, offers significant advantages over traditional chemical methods, primarily due to the high selectivity and mild reaction conditions afforded by biocatalysts. nih.govsci-hub.se Enzymes like lipases and proteases can catalyze the acylation of sucrose with remarkable precision, targeting specific hydroxyl groups on the sucrose molecule. This regioselectivity allows for the production of defined sucrose ester isomers, which is challenging to achieve through chemical synthesis. core.ac.ukresearchgate.net

Biocatalytic Regioselective Acylation Using Lipases and Proteases (e.g., Subtilisin)

The regioselectivity of enzymatic acylation is highly dependent on the choice of enzyme. Different lipases and proteases exhibit distinct preferences for the various hydroxyl (OH) groups of the sucrose molecule.

Lipases: Lipases (EC 3.1.1.3) are the most frequently used biocatalysts for producing sucrose esters. sci-hub.se Their specificity is directed primarily towards the hydroxyl groups on the glucose moiety of sucrose.

Lipase (B570770) from Thermomyces lanuginosus (formerly Humicola lanuginosa) demonstrates high selectivity, specifically acylating the primary hydroxyl group at the C-6 position of the glucose ring to form 6-O-acylsucrose. core.ac.ukcsic.es This makes it particularly suitable for the synthesis of sucrose 6-monoesters. core.ac.uk

Lipase from Candida antarctica B (often immobilized as Novozym 435) is also widely used. When reacting sucrose with an acyl donor like ethyl laurate, it produces a mixture of 6-O- and 6'-O-monoesters. csic.es It is considered especially useful for the synthesis of 6,6'-diesters. core.ac.uk

Lipases from Pseudomonas sp. (e.g., Pseudomonas cepacia) and Mucor miehei are also regiospecific for the 6-OH position on the glucose unit. csic.eskoreascience.kr

Proteases: Certain proteases, particularly from the subtilisin family, catalyze acylation at a different position on the sucrose molecule, targeting the fructose (B13574) moiety.

Subtilisin: Enzymes such as subtilisin Carlsberg and subtilisin BPN' preferentially acylate the primary 1'-OH group on the fructose ring of sucrose. nih.govresearchgate.nettandfonline.com Some minor acylation at the 6-OH position may also be observed. nih.gov

Alkaline Protease from Bacillus pseudofirmus AL-89: This protease has been shown to direct esterification predominantly to the 2-O-position of sucrose. researchgate.net

This enzymatic specificity allows for the targeted synthesis of different sucrose laurate isomers, which may possess distinct functional properties.

| Enzyme | Source Organism | Primary Acylation Position(s) on Sucrose | Reference |

|---|---|---|---|

| Lipase | Thermomyces lanuginosus | 6-OH | core.ac.ukcsic.es |

| Lipase (Novozym 435) | Candida antarctica B | 6-OH and 6'-OH | core.ac.ukcsic.es |

| Lipase | Pseudomonas cepacia | 6-OH | koreascience.kr |

| Subtilisin Carlsberg | Bacillus licheniformis | 1'-OH | nih.govtandfonline.com |

| Alkaline Protease AL-89 | Bacillus pseudofirmus AL-89 | 2-O | researchgate.net |

Solvent Systems and Reaction Conditions for Enzymatic Esterification

A significant challenge in the synthesis of sucrose esters is the poor mutual solubility of the hydrophilic sucrose and the lipophilic fatty acid (or its ester). sci-hub.se The choice of solvent system is therefore critical for creating a suitable reaction environment that maintains enzyme activity while dissolving the reactants.

Commonly used solvent systems include:

Mixtures of a polar aprotic solvent and a less polar solvent: A widely reported system involves a mixture of dimethylsulfoxide (DMSO) and a tertiary alcohol like 2-methyl-2-butanol (B152257) (tert-amyl alcohol). core.ac.ukresearchgate.netsci-hub.se For instance, the synthesis of sucrose laurate has been effectively carried out in 2-methyl-2-butanol containing 20% DMSO at 40°C, using vinyl laurate as the acyl donor. core.ac.uk The polar solvent aids in dissolving the sucrose, while the bulk solvent provides a favorable environment for the enzyme.

Pyridine and Dimethylformamide (DMF): These organic solvents are capable of dissolving both reactants. researchgate.netfrontiersin.org Subtilisin-catalyzed acylation of sucrose has been successfully performed in anhydrous pyridine and DMF. researchgate.netresearchgate.net

Supercritical Carbon Dioxide (SC-CO₂): As a non-toxic and non-flammable solvent, SC-CO₂ is an environmentally benign alternative. nih.govresearchgate.net The synthesis of 6-O-sucrose laurate using Novozym 435 in SC-CO₂ at 60 °C and 10 MPa has been reported, achieving significant conversion. nih.govresearchgate.net A key advantage is the simple separation of the enzyme, which is insoluble in SC-CO₂. researchgate.net

Ionic Liquids (ILs): Ionic liquids are considered good alternatives to conventional organic solvents due to their thermal stability and ability to dissolve both saccharides and acyl donors. nih.gov However, their application can be complex, as some ILs may impair enzyme function with certain substrates like disaccharides. acs.org

Reaction conditions are typically mild, with temperatures often ranging from 40°C to 75°C. core.ac.ukcnif.cn Activated acyl donors, such as vinyl esters (e.g., vinyl laurate), are frequently used as they allow for irreversible transesterification reactions under mild conditions. nih.govcore.ac.uk

| Solvent System | Enzyme | Acyl Donor | Key Conditions | Outcome / Reference |

|---|---|---|---|---|

| 2-methyl-2-butanol / 20% DMSO | T. lanuginosus Lipase | Vinyl Laurate | 40°C | Highly selective formation of 6-O-lauroylsucrose. core.ac.uk |

| Supercritical CO₂ | Novozym 435 | Lauric Acid | 60°C, 10 MPa, 24h | 74% lauric acid conversion. nih.govresearchgate.net |

| tert-Amyl Alcohol | Novozym 435 | Vinyl Laurate | 75°C, 60h | 49.2% conversion to sucrose monolaurate using amorphous sucrose. cnif.cn |

| N,N-dimethylformamide (DMF) | Thermolysin (Protease) | Vinyl Laurate | 6h | 63% yield of monoesters, with 2-O-lauroyl sucrose as the most abundant. researchgate.net |

| Pyridine | Subtilisin | Vinyl Esters | 45°C, 2.5 days | Synthesis of 1'-O-acyl sucrose derivatives. researchgate.nettandfonline.com |

Control of Degree of Esterification and Positional Selectivity via Enzyme Specificity

The inherent selectivity of enzymes is a powerful tool for controlling both the degree of substitution (DS)—the number of acyl groups attached to the sucrose molecule—and the position of that substitution. sci-hub.seui.ac.id By selecting an appropriate enzyme, it is possible to direct the synthesis towards a specific product, such as a monoester or diester with a defined structure.

Controlling Degree of Esterification: The choice between different lipases can determine the final product distribution. For example, the lipase from T. lanuginosus is highly effective for producing sucrose 6-monoesters, showing high selectivity for a single hydroxyl group. core.ac.ukcsic.es In contrast, the lipase from C. antarctica B is particularly effective for the subsequent acylation of the monoester to form 6,6'-diesters. core.ac.uk This allows for targeted production of either mono- or di-esters by simply changing the biocatalyst.

Controlling Positional Selectivity: As detailed in section 2.2.1, the enzyme's origin dictates which hydroxyl group is acylated. Lipases from T. lanuginosus or P. cepacia will yield 6-O-substituted sucrose esters, while subtilisin proteases will yield 1'-O-substituted esters. csic.eskoreascience.kr This makes it possible to synthesize different positional isomers that are not easily accessible through chemical means. csic.es Furthermore, reaction parameters can be fine-tuned to modulate this selectivity. For instance, the regioselectivity of subtilisin can be influenced by the hydrophobicity of the solvent and the chain length of the fatty acid, shifting the preference between the 1'- and 6-hydroxyl positions. nih.gov

This precise control allows for the creation of a narrow distribution of products, typically consisting of one to three specific mono- and diester species, avoiding the complex mixtures often generated by chemical methods. sci-hub.se

Comparative Analysis of Enzymatic versus Chemical Synthesis Regioselectivity

Enzymatic and chemical synthesis routes for sucrose esters differ fundamentally in their selectivity, reaction conditions, and product outcomes.

Chemical Synthesis:

Low Regioselectivity: Chemical synthesis, typically conducted at high temperatures with base catalysts, generally exhibits poor regioselectivity. nih.govcore.ac.uk The similar chemical reactivity of the three primary and five secondary hydroxyl groups on sucrose makes it difficult to selectively acylate a single position. researchgate.net The general order of chemical reactivity is 6-OH ≥ 6'-OH > 1'-OH > secondary-OHs. csic.es

Complex Product Mixtures: This lack of selectivity results in a heterogeneous mixture of mono-, di-, and polyacylated esters with various positional isomers. nih.govresearchgate.net Intramolecular acyl group migration can further complicate the product distribution. researchgate.net

Harsh Conditions: The process requires high temperatures and often uses toxic solvents and reagents, which can lead to the formation of colored and undesirable byproducts. nih.govcore.ac.uk To achieve selectivity, complex protection and deprotection steps are often necessary. nih.gov

Enzymatic Synthesis:

High Regioselectivity: In stark contrast, enzymes display unparalleled regioselectivity, targeting specific hydroxyl groups based on the enzyme's unique active site structure. sci-hub.sekoreascience.kr For example, T. lanuginosus lipase specifically targets the 6-OH position, while subtilisin targets the 1'-OH position. csic.es

Defined Products: This specificity leads to a very narrow product distribution, often yielding a single major monoester isomer or a specific diester. sci-hub.secore.ac.uk This simplifies downstream processing and ensures a well-defined final product.

Mild Conditions: Enzymatic reactions are carried out under mild conditions (lower temperatures, neutral pH), which preserves the integrity of the substrates and avoids the formation of degradation byproducts. sci-hub.seresearchgate.net

| Feature | Enzymatic Synthesis | Chemical Synthesis |

|---|---|---|

| Regioselectivity | High and specific to the enzyme used (e.g., 6-OH, 1'-OH). sci-hub.secsic.es | Low and generally non-specific, leading to mixtures. nih.govcore.ac.uk |

| Product Composition | Narrow distribution, often a single major isomer or specific diester. sci-hub.se | Complex, heterogeneous mixture of mono-, di-, and polyesters and positional isomers. researchgate.net |

| Reaction Conditions | Mild (e.g., 40-75°C, atmospheric pressure). core.ac.ukcnif.cn | Harsh (e.g., high temperatures, base catalysts). nih.govcore.ac.uk |

| Byproducts | Minimal byproducts. sci-hub.se | Formation of colored impurities and side-products from degradation and side reactions. core.ac.uk |

| Need for Protecting Groups | Generally not required due to inherent enzyme selectivity. nih.gov | Often required to achieve any degree of selectivity. nih.gov |

Molecular Level Behavior and Interfacial Phenomena of Sucrose Hexalaurate

Self-Assembly and Aggregation in Aqueous Systems

The amphiphilic nature of sucrose (B13894) esters, having a hydrophilic sucrose head and hydrophobic fatty acid tails, drives them to form organized structures in water called micelles. in-cosmetics.com

Critical Micelle Concentration (CMC) Determination and Influencing Factors

The critical micelle concentration (CMC) is a key parameter that indicates the concentration at which surfactant molecules begin to form micelles. biolinscientific.comkruss-scientific.com Below the CMC, sucrose hexalaurate primarily exists as individual molecules, and the surface tension of the solution decreases as concentration increases. Once the CMC is reached, the surface becomes saturated with surfactant molecules, and they start to aggregate into micelles in the bulk of the solution. biolinscientific.comkruss-scientific.com After this point, adding more surfactant typically results in the formation of more micelles rather than a further decrease in surface tension. in-cosmetics.combiolinscientific.com

Several factors influence the CMC of sucrose esters:

Fatty Acid Chain Length: Generally, as the length of the fatty acid chain (the hydrophobic part) increases, the CMC decreases. in-cosmetics.comscirp.orgresearchgate.net This is because longer hydrocarbon chains have a greater tendency to avoid contact with water, thus promoting micelle formation at lower concentrations. researchgate.net For instance, sucrose monostearate (C18) has a lower CMC than sucrose monolaurate (C12). researchgate.net

Degree of Esterification: The number of fatty acid chains attached to the sucrose molecule also affects the CMC. An increase in the number of acyl groups per molecule leads to a decrease in the CMC. researchgate.net

Polar Head Group: The hydrophilic nature of the polar head can influence the CMC, with more hydrophilic heads typically increasing the CMC. mdpi.com

Temperature: Temperature can also impact the CMC. For sucrose laurate, the CMC has been observed to be higher at lower temperatures. mdpi.com

The CMC for sucrose esters can be determined by measuring surface tension as a function of concentration. biolinscientific.com For sucrose esters in general, CMC values have been reported to range from 0.05 to 0.20 g/L. researchgate.net

Micellar Structure and Morphology: Size, Shape, and Aggregation Number

Above the CMC, this compound molecules aggregate to form micelles. The structure and morphology of these micelles, including their size, shape, and the number of molecules per micelle (aggregation number), are influenced by several factors.

For 6-O-sucrose monoesters with varying alkyl chain lengths, studies have shown a clear dependence of the aggregation number on the number of methylene (B1212753) units in the fatty acid chain. researchgate.netuchile.cl For esters with shorter alkyl chains, the aggregation number is dependent on the surfactant concentration, while for those with longer chains, it remains independent of concentration. researchgate.netuchile.cl This suggests that for shorter chain esters, the properties of the formed micelles are largely governed by the sucrose head group. uchile.cl

The shape of the micelles can also vary. While often spherical, other structures like lamellar phases have been observed. researchgate.net For instance, some studies suggest a lamellar packing for high HLB sucrose esters. researchgate.net The cross-sectional area of the sucrose head group at the micelle surface is also a key factor. For shorter chain esters, this area remains constant, likely due to the size of the sucrose head itself. However, for longer chain esters, the cross-sectional area becomes dependent on the length of the alkyl chain. researchgate.netuchile.cl

Role of Hydrophilic-Lipophilic Balance (HLB) in Self-Assembly

The Hydrophilic-Lipophilic Balance (HLB) is a measure of the degree to which a surfactant is hydrophilic or lipophilic. It is determined by the relative size of the hydrophilic and lipophilic portions of the molecule. assemblingsugars.frsisterna.com For sucrose esters, the HLB value is influenced by the number of fatty acid chains and their length. in-cosmetics.comassemblingsugars.frwikipedia.org A higher degree of esterification and longer fatty acid chains result in a lower HLB value, indicating a more lipophilic character. in-cosmetics.comwikipedia.org

The HLB value plays a crucial role in the self-assembly behavior of this compound. Surfactants with low HLB values (typically 3-6) tend to form water-in-oil (W/O) emulsions, while those with high HLB values (8-18) favor the formation of oil-in-water (O/W) emulsions. wikipedia.orgnih.gov Sucrose esters cover a wide range of HLB values, from approximately 1 to 16, making them versatile emulsifiers. researchgate.netwikipedia.orgrahn-group.com

The HLB value is also related to the CMC. Generally, for a fixed hydrophilic group, a decrease in the HLB value, resulting from longer fatty acid chains, corresponds to a lower CMC. scirp.org However, it's important to note that the calculated HLB for sucrose esters, often provided by suppliers, is typically based on the percentage of monoesters and may not always directly correlate with experimental emulsifying properties when compared to other types of surfactants. assemblingsugars.fr

Influence of Fatty Acyl Chain Length and Regiochemistry on Micellization Properties

The length of the fatty acyl chain and its specific point of attachment to the sucrose molecule (regiochemistry) significantly impact the micellization properties of sucrose esters.

As previously mentioned, increasing the fatty acid chain length generally leads to a lower CMC, as the increased hydrophobicity promotes micelle formation at lower concentrations. scirp.orgresearchgate.netarxiv.org

The position of the fatty acid ester substitution on the sucrose molecule also has a profound effect on physicochemical properties, including the CMC. researchgate.net Esterification of sucrose with a single fatty acid can result in eight different regioisomers. researchgate.net Research has shown that these regioisomers can have significantly different CMCs. researchgate.net For example, the position at which the fatty acid chain is attached can have a greater effect on the phase transition temperature of the surfactant than an increase in the fatty acid chain length. arxiv.org Specifically, for sucrose esters with a lauroyl chain (C12), changing the attachment position from 1' to 6 resulted in a substantial increase in the phase transition temperature. arxiv.org This highlights the importance of regiochemistry in determining the self-assembly and micellar properties of these surfactants.

Interfacial Activity and Emulsification Capacities

Sucrose esters like this compound are effective emulsifiers due to their ability to act at the interface between oil and water, reducing the interfacial tension and stabilizing emulsions. assemblingsugars.frmdpi.com

Surface Tension Reduction Mechanisms at Interfaces

Surfactants, by their nature, reduce the surface tension of the liquid they are dissolved in. ijcps.orgwisdomlib.org When this compound is added to water, the amphiphilic molecules arrange themselves at the air-water or oil-water interface. biolinscientific.com The hydrophilic sucrose "head" orients towards the water phase, while the lipophilic laurate "tail" orients away from the water, towards the air or oil phase. biolinscientific.com

This molecular arrangement disrupts the cohesive energy at the surface of the water, which is responsible for surface tension. ijcps.org By positioning themselves at the interface, the sucrose ester molecules effectively lower the energy required to increase the surface area, thereby reducing the surface tension. wisdomlib.org This reduction in surface tension is a key mechanism behind the emulsifying capacity of this compound, as it facilitates the formation and stabilization of small droplets of one liquid dispersed within another. wisdomlib.orgnih.gov The effectiveness of a sucrose ester in reducing surface tension is related to its CMC; once the CMC is reached and the interface is saturated with surfactant molecules, further additions have a minimal effect on surface tension. biolinscientific.com

Stabilization of Emulsions and Dispersions

This compound, a highly lipophilic non-ionic surfactant, is synthesized through the esterification of sucrose with lauric acid, resulting in a molecule with six lauric acid chains. ontosight.ai This high degree of esterification imparts significant hydrophobicity, making it an effective agent for stabilizing water-in-oil (W/O) emulsions. ontosight.aiunirioja.es Its functionality stems from its amphiphilic nature, where the sucrose core acts as the hydrophilic head and the multiple fatty acid chains serve as the lipophilic tail. mdpi.comwikipedia.org

The primary mechanism by which this compound and other low Hydrophilic-Lipophilic Balance (HLB) sucrose esters stabilize W/O emulsions is through steric hindrance. nih.gov When dispersed in an oil phase containing water droplets, the this compound molecules adsorb at the oil-water interface. The lipophilic laurate tails orient themselves into the continuous oil phase, while the hydrophilic sucrose head anchors at the surface of the internal water droplets. This arrangement creates a robust physical and crystalline barrier on the droplet surface. nih.govmdpi.comnih.gov This interfacial layer prevents the close approach and coalescence of water droplets, which is a primary cause of emulsion instability. mdpi.comnih.gov

Research has demonstrated that the stability of emulsions is significantly influenced by the properties of the emulsifier, including the degree of esterification. mdpi.comarxiv.org For sucrose esters, a higher degree of esterification, as seen in this compound, leads to a lower HLB value. in-cosmetics.com Surfactants with low HLB values, typically in the range of 3 to 6, are known to be effective stabilizers for W/O emulsions. wikipedia.orgmdpi.com The greater number of fatty acid chains enhances the solubility of the emulsifier in the oil phase, promoting the formation of a dense and stable interfacial film. mdpi.com Studies on various sucrose esters have shown that those with a higher polyester (B1180765) content, and thus a lower HLB value, effectively stabilize W/O systems. nih.gov In contrast, sucrose esters with a high monoester content and high HLB values (8-18) are more suited for oil-in-water (O/W) emulsions. wikipedia.org

The effectiveness of sucrose esters in emulsion stabilization is also linked to their ability to reduce the size of the dispersed droplets. Studies have shown that using low-HLB sucrose esters can lead to the formation of W/O emulsions with small, uniform droplets, often in the micrometer range (1-2 μm). nih.gov The reduction in droplet size increases the total surface area of the dispersed phase, and a stable interfacial film is crucial to prevent the system from breaking down. Research combining sucrose esters with other stabilizers, like beeswax, has shown a synergistic effect, resulting in a dense interfacial crystal layer that prevents droplet aggregation and leads to smaller droplet sizes. nih.govmdpi.com

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Chemical Formula | Key Property | Typical Application |

|---|---|---|---|

| This compound | C₆₈H₁₂₈O₈ ontosight.ai | Highly hydrophobic; Low HLB value | W/O Emulsifier unirioja.es |

| Sucrose Monoesters (general) | Varies | Hydrophilic; High HLB value (e.g., ~10-16) wikipedia.orgassemblingsugars.fr | O/W Emulsifier wikipedia.org |

| Sucrose Polyesters (general) | Varies | Lipophilic; Low HLB value (e.g., ~1-7) mdpi.comnih.gov | W/O Emulsifier nih.gov |

Table 2: Research Findings on Emulsions Stabilized by Low-HLB Sucrose Esters

| Emulsion System | Sucrose Ester Type | Key Finding | Reference |

|---|---|---|---|

| Water-in-Rapeseed Oil | Sucrose Ester (SE) and Beeswax (BW) | A synergistic effect between SE and BW formed a dense interfacial crystal layer, reducing droplet size to 1–2 μm and improving stability. nih.govmdpi.com | nih.govmdpi.com |

| Water-in-Soybean Oil & Anhydrous Milk Fat | Sucrose Laurate (L195, a polyester) | Emulsions with lower concentrations of the sucrose ester were more stable due to differences in the crystalline network formed. arxiv.org | arxiv.org |

| Oil-in-Water | Sucrose Stearates (HLB 1-16) | Emulsion stability decreased with decreasing HLB values in simulated gastric conditions, showing the importance of the surrounding environment. nih.gov | nih.gov |

| Bigels (O/W) | Sucrose Esters (HLB ≈1, 2, and 6) | SEs with lower HLB values (1 and 2) resulted in significantly smaller and more stable droplets compared to the SE with an HLB of 6. mdpi.com | mdpi.com |

Computational Modeling and Simulation Studies

Molecular Dynamics (MD) Simulations of Sucrose (B13894) Ester Systems

Molecular dynamics (MD) simulations, a powerful computational technique, are utilized to study the time-dependent behavior of molecular systems. These simulations can predict and analyze the aggregation propensity of molecules, offering detailed information on the scale, dynamics, and molecular interactions involved in aggregate formation. For instance, MD simulations have been successfully employed to distinguish the aggregation behaviors of different small molecules and to explore structure-aggregation relationships. nih.gov

MD simulations provide a detailed view of the non-covalent interactions that drive the self-assembly of sucrose esters into aggregates. These interactions include hydrogen bonding, van der Waals forces, and hydrophobic interactions. For example, simulations have shown that in concentrated sucrose solutions, the number of hydrogen bonds between sugar molecules surpasses those between sugar and water molecules, highlighting the tendency of sucrose to self-associate. diva-portal.org The presence of different ions can also disrupt or alter the hydrogen bond network between sucrose and other molecules, further influencing aggregation behavior. doi.org

The interaction of sucrose esters with lipid bilayers is crucial for their applications in biological and pharmaceutical systems. MD simulations have been instrumental in elucidating the molecular mechanisms governing these interactions.

Simulations have shown that the behavior of sucrose at a lipid bilayer interface is dependent on both its concentration and the hydration level of the system. nih.gov At low concentrations, sucrose molecules tend to interact directly with the membrane surface, a behavior consistent with the "water replacement hypothesis," where sugar molecules form hydrogen bonds with the lipid headgroups. nih.govunistra.fr Conversely, at high concentrations and low hydration, sucrose tends to accumulate in the solution between membranes. nih.gov The transition between these two modes is governed by the saturation of the lipid interface with sucrose molecules. nih.gov

It has also been observed that the localization of sucrose monoesters within a lipid bilayer is influenced by the characteristics of the lipid polar head group and the presence of other molecules like cholesterol. researchgate.netnih.gov These factors, in turn, affect the solubilization process of the membrane. researchgate.netnih.gov

The conformation of sucrose esters in solution is a dynamic process. MD simulations have revealed that while the crystal conformation of sucrose is a dominant one in dilute aqueous solutions, the molecule is quite dynamic and explores other conformational states. nih.gov The conformation is stabilized by dynamic bridging water molecules. nih.gov The flexibility of the sucrose molecule, particularly around the glycosidic linkage, is a key aspect of its solution behavior. nih.govnih.gov

The presence of co-solvents or other molecules can influence the conformation and dynamics. For instance, simulations in a water-dimethyl sulfoxide (B87167) (DMSO) mixture showed some differences in conformation compared to pure water. nih.gov The dynamics of sucrose also change with temperature and concentration, with conformational fluctuations being limited at higher concentrations. nih.gov

Computational studies have also explored how the conformation of sugar esters impacts their functionality. For some biological activities, a specific conformation is necessary, and distortions can reduce functionality. dntb.gov.ua The position of acyl groups on the sucrose molecule can have a small but noticeable effect on the conformation of the pyranose rings. dntb.gov.ua

Computational approaches are increasingly being used not just to understand existing systems but also to predictively design new molecular assemblies with desired properties. By modifying the chemical structure of sucrose esters, such as the length and number of acyl chains, it is possible to tune their self-assembly behavior. researchgate.netfao.orgarxiv.org

For example, the hydrophilic-lipophilic balance (HLB) of a sucrose ester, which is determined by the degree of esterification, is a critical parameter that dictates its application. fao.orgmdpi.com By varying the number of fatty acid chains, products can be designed for optimal functionality, from forming oil-in-water emulsions to acting as stabilizers. fao.orgsci-hub.se

Simulations can help predict how changes in molecular architecture will affect aggregation and interfacial behavior. For instance, the addition of a co-surfactant can modify the self-assembly of sucrose esters by interrupting the hydrogen bonding between monomers, leading to changes in the rheological properties of the system. researchgate.net This predictive capability is invaluable for the rational design of new sucrose ester-based formulations for a wide range of applications.

Advanced Analytical Characterization of Sucrose Hexalaurate

Spectroscopic Techniques

Spectroscopy provides critical insights into the molecular structure and composition of sucrose (B13894) hexalaurate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of sucrose esters like sucrose hexalaurate. nih.gov Both ¹H and ¹³C NMR are employed to determine the specific positions of the laurate ester groups on the sucrose backbone.

In ¹H NMR spectroscopy, the chemical shifts of the protons on the sucrose molecule are influenced by the presence of the ester groups. The signals of protons adjacent to the esterified hydroxyl groups will be shifted downfield compared to those of the unesterified sucrose. By analyzing the coupling patterns and chemical shifts, the exact locations of the six laurate chains can be determined.

¹³C NMR spectroscopy provides complementary information by revealing the chemical environment of each carbon atom in the molecule. researchgate.net The carbon signals of the esterified positions show distinct shifts, allowing for unambiguous assignment of the esterification pattern. researchgate.net For complex structures, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are utilized to establish proton-proton and proton-carbon correlations, respectively, further confirming the structural assignment. The development of advanced NMR experiments and high-field spectrometers has significantly enhanced the ability to resolve the often-overlapped signals in carbohydrate analysis. nih.gov Machine learning algorithms are also being developed to aid in the automated interpretation of NMR data for structure elucidation. rsc.org

Table 1: Representative NMR Data for Sucrose Esters

| Nucleus | Type of Information | Typical Chemical Shift Range (ppm) for Sucrose Moiety | Observations for this compound |

| ¹H | Proton environment and connectivity | 3.0 - 5.5 | Downfield shifts for protons on carbons bearing laurate esters. |

| ¹³C | Carbon skeleton and functionalization | 60 - 105 | Significant shifts for carbons at the esterification sites. |

This table provides a generalized overview. Actual chemical shifts are highly dependent on the solvent, temperature, and specific substitution pattern.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. bellevuecollege.edu The IR spectrum provides a molecular "fingerprint" based on the vibrational frequencies of the chemical bonds within the molecule. specac.com

For this compound, the most prominent absorption bands are associated with the ester and hydroxyl functional groups. The presence of a strong, sharp peak in the region of 1750-1735 cm⁻¹ is characteristic of the C=O (carbonyl) stretching vibration of the ester groups. This confirms the esterification of the sucrose molecule. Additionally, a broad absorption band in the region of 3500-3200 cm⁻¹ indicates the presence of O-H (hydroxyl) stretching vibrations, corresponding to the remaining free hydroxyl groups on the sucrose backbone. The C-O stretching vibrations of the ester and ether linkages typically appear in the 1300-1000 cm⁻¹ region. researchgate.net

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) | Appearance |

| Ester | C=O stretch | 1750 - 1735 | Strong, sharp |

| Hydroxyl | O-H stretch | 3500 - 3200 | Broad |

| Ester/Ether | C-O stretch | 1300 - 1000 | Strong |

| Alkane | C-H stretch | 2950 - 2850 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Purity Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and assess its purity. fujifilm.com In MS, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). fujifilm.com

For a large molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed to prevent fragmentation and observe the molecular ion. The mass spectrum will show a peak corresponding to the molecular weight of this compound plus an adduct, such as a sodium ion ([M+Na]⁺). researchgate.net High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. msu.edu The presence of peaks corresponding to sucrose esters with fewer or more than six laurate groups can indicate the purity of the sample.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from other components in a mixture and for its quantification.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes (e.g., Evaporative Light Scattering Detector (ELSD), Refractive Index (RI))

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like sucrose esters. Due to the lack of a strong UV chromophore in this compound, universal detectors such as Evaporative Light Scattering Detectors (ELSD) and Refractive Index (RI) detectors are commonly used. nih.gov

An ELSD works by nebulizing the column effluent, evaporating the mobile phase, and then measuring the light scattered by the non-volatile analyte particles. jascoinc.com This provides good sensitivity for sucrose esters. mdpi.com The RI detector measures the difference in the refractive index between the mobile phase and the analyte, but it is generally less sensitive than ELSD and is highly sensitive to temperature and mobile phase composition changes. chromforum.org

The separation is often achieved using normal-phase or hydrophilic interaction liquid chromatography (HILIC) modes, with a mobile phase typically consisting of a mixture of an organic solvent like acetonitrile (B52724) and water. jascoinc.com This allows for the separation of sucrose esters based on their degree of esterification.

Table 3: Comparison of HPLC Detectors for this compound Analysis

| Detector | Principle | Advantages for this compound | Disadvantages for this compound |

| ELSD | Light scattering of non-volatile analyte particles after solvent evaporation. jascoinc.com | Good sensitivity, compatible with gradient elution. mdpi.com | Non-linear response can make quantification challenging. mdpi.com |

| RI | Measures changes in the refractive index of the eluent. | Universal detector, simple to operate. | Low sensitivity, not compatible with gradient elution, sensitive to temperature fluctuations. nih.govchromforum.org |

Gas Chromatography (GC) for Volatile Derivatives (e.g., TMS derivatives)

Gas Chromatography (GC) is a high-resolution separation technique, but it is generally suitable only for volatile and thermally stable compounds. ajrsp.com Since this compound is non-volatile, a derivatization step is required to convert it into a more volatile compound suitable for GC analysis. ajrsp.com

A common derivatization method is silylation, where the free hydroxyl groups of the sucrose moiety are converted to trimethylsilyl (B98337) (TMS) ethers. nih.gov This process increases the volatility of the molecule, allowing it to be analyzed by GC. ajrsp.comnist.gov The derivatized this compound can then be separated on a GC column and detected, typically by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS provides the added advantage of structural information from the fragmentation pattern of the derivatized molecule. mdpi.com This method is particularly useful for analyzing the fatty acid composition of sucrose esters after hydrolysis and derivatization of the resulting fatty acids.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful and highly sensitive method for the analysis of carbohydrates without the need for derivatization. food.gov.ukchromatographyonline.com The technique operates on the principle that carbohydrates, which are weak acids with pKa values typically between 12 and 13, become at least partially ionized (as anions) under high pH conditions. food.gov.ukmdpi.com This allows them to be separated on a strong anion-exchange stationary phase using a hydroxide-based eluent. food.gov.uk Following separation, the analytes are quantified by Pulsed Amperometric Detection (PAD), where a series of electric potentials are applied to a gold working electrode to facilitate the oxidation of the carbohydrates, generating a measurable current. chromatographyonline.comfao.org

This method is exceptionally well-suited for the separation and quantification of complex mixtures of monosaccharides, disaccharides, and oligosaccharides. chromatographyonline.comgoogle.commdpi.com It can effectively separate isomers, such as epimers or disaccharides with different linkage positions. chromatographyonline.com

However, the application of HPAEC-PAD to highly substituted sucrose esters, such as this compound, is not documented in scientific literature. Sucrose polyesters are extremely hydrophobic and are considered more like fats or oils, rendering them insoluble in the aqueous mobile phases used in HPAEC-PAD. sci-hub.segoogle.com Their lack of solubility and the absence of easily ionizable hydroxyl groups (which are esterified) make them unsuitable for this analytical technique. Analysis of sucrose ester mixtures, particularly to separate mono-, di-, and tri-esters, is more commonly performed using methods like High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). nih.govgoogle.com

HPAEC-PAD is, however, routinely used to analyze the constituent sugars of these esters after hydrolysis or to quantify any remaining free sucrose in a sucrose ester product. fao.orgresearchgate.net

Techniques for Studying Self-Assembly Structures

The self-assembly of surfactant molecules into organized structures like micelles is a key characteristic that governs their functionality. nih.gov For amphiphilic sucrose esters, which contain a hydrophilic sucrose head and one or more hydrophobic fatty acid tails, these properties are critical. However, for highly esterified, hydrophobic molecules like this compound, which have limited or no water solubility, the concept of self-assembly into micelles in an aqueous solution is not applicable in the traditional sense. sci-hub.sein-cosmetics.com Instead, these techniques are applied to water-soluble sucrose monoesters and diesters.

Fluorescence Correlation Spectroscopy (FCS) for Micelle Sizing

Fluorescence Correlation Spectroscopy (FCS) is a highly sensitive technique used to study the dynamics of fluorescently labeled particles in solution at very low concentrations. plos.orgnih.gov By analyzing the minute fluctuations in fluorescence intensity as particles diffuse through a tiny, precisely defined confocal observation volume, FCS can determine the translational diffusion coefficient of the particles. plos.orgplos.org From the diffusion coefficient, the hydrodynamic radius (size) of the particle, such as a micelle, can be calculated using the Stokes-Einstein equation. plos.org

This method has been successfully used to determine the micelle size of a series of pure sucrose monoesters. plos.orgresearchgate.net In one study, a series of 6-O-sucrose monoesters with varying hydrocarbon tail lengths were synthesized and their micellar properties were investigated. plos.orgplos.org A fluorescent probe, LAURDAN, which integrates into the hydrophobic core of the micelles, was used for the analysis. plos.org The research demonstrated a linear relationship between the length of the fatty acid tail and the hydrodynamic radius of the micelle. plos.orgnih.gov

As this compound is not expected to form micelles in water due to its high degree of esterification and resulting hydrophobicity, there are no FCS studies available for this specific compound. in-cosmetics.com The data below illustrates the application of FCS to sucrose monolaurate and related monoesters.

Table 1: Hydrodynamic Radius of Sucrose Monoester Micelles Determined by FCS This interactive table presents data from research on sucrose monoesters, as specific data for this compound is not available.

| Sucrose Monoester Derivative | Fatty Acid Chain | Diffusion Coefficient (D) (µm²/s) | Hydrodynamic Radius (Rh) (nm) |

|---|---|---|---|

| Sucrose Monocaprate (MCS) | C10 | 73.7 | 3.33 |

| Sucrose Monolaurate (MLS) | C12 | 62.4 | 3.92 |

| Sucrose Monomyristate (MMS) | C14 | 55.4 | 4.42 |

| Sucrose Monopalmitate (MPS) | C16 | 52.2 | 4.69 |

Data sourced from studies on 6-O-sucrose monoesters. plos.orgplos.org

Research Avenues in Functional Applications Mechanistic and Material Focus

Applications in Nanotechnology and Drug Delivery Systems Research

The amphiphilic nature of sucrose (B13894) esters like sucrose hexalaurate makes them ideal candidates for the development of sophisticated drug delivery systems. Researchers are investigating their role in creating nanoparticles, nanoemulsions, and microemulsions, as well as their ability to enhance the permeation of substances across biological barriers.

Formation of Nanoparticles and Nanoemulsions for Encapsulation of Hydrophobic Compounds

Sucrose esters have demonstrated the ability to self-assemble into nanostructures that can encapsulate hydrophobic compounds, thereby increasing their stability and solubility in aqueous environments. nih.gov For instance, poly(ethylene glycol) (pEG) conjugated sucrose soyate polyols have been shown to self-assemble in water to form nanoparticles without the need for a co-solvent. nih.gov These nanoparticles have been observed to have a number-average hydrodynamic diameter of 120 ± 8 nm and a polydispersity index (PDI) of less than 0.3. nih.gov The critical aggregation concentration for these sucrose-based amphiphiles is in the range of 0.3-0.4 mg/mL. nih.gov Such nanoemulsions are considered a promising tool for improving the distribution and availability of hydrophobic molecules. researchgate.netmdpi.com

These systems are particularly valuable for the encapsulation of hydrophobic actives. mdpi.com Research has shown that stable oil-in-water nanoemulsions can be formulated to carry these compounds, with droplet sizes in the nanometric range (around 200 nm) and a negative surface charge. researchgate.net It has been possible to create formulations containing up to 2 w/w% of a ceramide-like molecule and over 10 w/w% of minoxidil within the oil droplets of these nanoemulsions. researchgate.netmdpi.com

Below is a table summarizing the properties of nanoparticles formed from sucrose-based amphiphiles for the encapsulation of hydrophobic compounds:

| Property | Value |

| Number-Average Hydrodynamic Diameter | 120 ± 8 nm |

| Polydispersity Index (PDI) | <0.3 |

| Critical Aggregation Concentration (CAC) | 0.3-0.4 mg/mL |

Role in Microemulsion Development

Sucrose esters are also being investigated for their role in the development of microemulsions. These are clear, stable, isotropic mixtures of oil, water, and surfactant, often in combination with a cosurfactant. Sucrose laurate has been shown to stabilize oil-in-water microemulsion systems containing a mixture of essential oils and isopropyl myristate as the oil phase. semanticscholar.org The presence of a cosurfactant, such as isopropyl alcohol, is often necessary to achieve this stability. semanticscholar.org These biocompatible microemulsions are being explored as potential vehicles for topical administration. semanticscholar.org The weight ratio of surfactant to cosurfactant is a critical parameter that affects the phase behavior of these microemulsions. researchgate.net

Investigation of Permeation Enhancement Mechanisms across Biological Barriers

Sucrose laurate has been identified as a potential intestinal permeation enhancer for macromolecules. mdpi.com Research suggests that its primary mechanism of action involves the perturbation of the plasma membrane, which in turn leads to the opening of tight junctions and a predominant increase in paracellular flux. mdpi.com

In studies using Caco-2 cell monolayers, 1 mM of sucrose laurate was found to increase the apparent permeability coefficient (Papp) of [14C]-mannitol and reduce transepithelial electrical resistance (TEER). mdpi.com It was also observed to alter the expression of the tight junction protein ZO-1. mdpi.com In ex vivo studies with rat colonic tissue mucosae, a 10 mM concentration of sucrose laurate caused a 2.6-fold increase in the Papp of [14C]-mannitol. mdpi.com For the larger molecule FD4, a 10 mM concentration of sucrose laurate induced an 8.2-fold increase in Papp. mdpi.com These findings highlight the potential of sucrose laurate to reversibly alter the permeability of biological membranes.

The following table details the observed effects of sucrose laurate on permeability parameters:

| Model | Marker | Sucrose Laurate Concentration | Fold Increase in Apparent Permeability Coefficient (Papp) |

| Rat Colonic Tissue Mucosae | [14C]-mannitol | 10 mM | 2.6 |

| Rat Colonic Tissue Mucosae | FD4 | 10 mM | 8.2 |

Exploration in Advanced Materials Science

The renewable and biodegradable nature of this compound has led to its exploration in the field of advanced materials science, particularly as a bio-based surfactant and in the development of bio-derived phase change materials.

Potential as Bio-based Surfactants in Material Formulations

Sucrose esters, derived from sources like sugarcane and coconut oil, are considered "green" non-ionic surfactants. nih.gov They are characterized by their good biocompatibility, high biodegradability, low toxicity, and environmental compatibility. nih.gov These properties make them attractive substitutes for synthetic surfactants in various material formulations. nih.gov As bio-based surfactants, they possess good surface activity, as well as wetting, foaming, and emulsifying properties. nih.gov Their application in solid dispersions prepared by melt technology has been investigated, where sucrose laurate was found to significantly improve the dissolution of a model drug. nih.govresearchgate.net

Role in Developing Bio-derived Phase Change Materials (PCM)

Bio-based phase change materials (bio-PCMs) are being developed from sources such as animal fats and plant oils as sustainable alternatives to traditional paraffin-based PCMs. mdpi.comresearchgate.net Fatty acids and their esters are particularly suitable for use in building and construction applications for thermal energy storage. mdpi.com While research has focused on materials like fatty acids, fatty acid eutectics, and esters, the incorporation of sucrose esters into these systems is an area of interest. mdpi.com The development of bio-PCMs involves processes like hydrolysis and esterification to tune the phase change properties. mdpi.comresearchgate.net For example, the esterification of fatty acids has been shown to significantly decrease phase transition temperatures. mdpi.comresearchgate.net The inherent properties of sucrose esters as bio-based molecules make them a subject of consideration for creating novel bio-derived PCMs with tailored thermal energy storage capabilities. unit.noncsu.edu

Investigation of Biological Activities (Mechanistic and In Vitro Focus)

This section delves into the in vitro research exploring the functional applications of sucrose esters, with a specific focus on the biological activities of compounds related to this compound. The content is centered on the mechanistic understanding of these activities at a cellular and molecular level.

Fundamental Studies on Antimicrobial Mechanisms (e.g., against specific bacteria)

The antimicrobial properties of sucrose fatty acid esters, such as sucrose laurate, have been a subject of significant scientific inquiry. In vitro studies have elucidated the mechanisms by which these compounds inhibit the growth of and kill various bacteria. The primary mode of action involves the disruption of the bacterial cell membrane's integrity.

Research has shown that sucrose esters can intercalate into the lipid bilayer of bacterial cell membranes, leading to an increase in membrane permeability. This disruption compromises the cell's ability to maintain its internal environment, resulting in the leakage of essential intracellular components like ions, metabolites, and even larger molecules such as proteins. The consequence of this cellular leakage is a cessation of metabolic activity and ultimately, cell death.

Furthermore, some studies suggest that beyond direct membrane damage, sucrose esters may also interfere with cellular processes such as protein synthesis. The amphiphilic nature of these molecules, possessing both a hydrophilic sucrose head and a lipophilic fatty acid tail, is crucial to their antimicrobial efficacy. This structure allows them to interact effectively with the bacterial cell surface.

The effectiveness of sucrose esters as antimicrobial agents is influenced by the specific fatty acid attached to the sucrose molecule. For instance, sucrose monocaprate has demonstrated potent antibacterial activity against a range of food-related bacteria.

Table 1: In Vitro Antimicrobial Activity of Sucrose Monocaprate

| Bacterial Species | Gram Staining | Minimum Inhibitory Concentration (MIC) |

| Bacillus cereus | Gram-positive | 2.5 mM |

| Bacillus subtilis | Gram-positive | 2.5 mM |

| Staphylococcus aureus | Gram-positive | 2.5 mM |

| Escherichia coli | Gram-negative | 10 mM |

| Salmonella typhimurium | Gram-negative | 10 mM |

This table is interactive. You can sort the columns by clicking on the headers.

Research into Insecticidal Actions and Modes of Action

Sucrose esters of fatty acids have been identified as effective contact insecticides against a variety of soft-bodied insects and mites. The mode of action is primarily physical, disrupting the protective outer layer of the insect's body.

The insect cuticle is a complex, multi-layered structure that, among other functions, prevents water loss. The waxy outer layer, or epicuticle, is particularly important for desiccation resistance. Sucrose esters, when applied directly to an insect, can dissolve and disrupt this waxy layer. This leads to a rapid loss of water from the insect's body, causing death by dehydration.

Another proposed mechanism of insecticidal action is the blockage of the spiracles, which are the external openings of the respiratory system in insects. The sucrose ester solution can cover these openings, preventing the exchange of gases and leading to suffocation.

The efficacy of sucrose esters as insecticides is dependent on factors such as the concentration of the solution and the specific fatty acid ester used. For example, sucrose octanoate has been shown to be effective against pests like the pear psylla and the twospotted spider mite.

Table 2: Insecticidal Activity of a Sucrose Ester Mixture against Two-spotted Spider Mite (Tetranychus urticae)

| Sucrose Ester Concentration | Mortality Rate (%) |

| 400 ppm | High |

| 80-160 ppm | Effective for droplet spread |

| 1200-2400 ppm (Sucrose octanoate) | High activity against a range of arthropod pests |

This table is interactive. You can sort the columns by clicking on the headers.

Exploratory Studies on Antiproliferative Effects

Exploratory in vitro research has begun to investigate the potential antiproliferative effects of sucrose fatty acid esters on various cancer cell lines. While specific studies on "this compound" are not prominent in the available literature, research on related sucrose esters provides preliminary insights into their potential as anticancer agents.

The biological activity of these esters, including their antiproliferative properties, appears to be influenced by the length of the fatty acid chain and the specific sugar moiety. The proposed mechanisms of action are varied and not yet fully elucidated. Some studies suggest that sucrose esters may induce apoptosis, or programmed cell death, in cancer cells. This could be triggered by the disruption of the cancer cell membrane, similar to the antimicrobial mechanism, or through interference with key cellular signaling pathways.

For instance, one study investigated the effects of novel sugar fatty acid esters on human skin melanoma and prostate cancer cell lines, determining their half-maximal inhibitory concentrations (IC50). The results indicated that the cytotoxicity of these compounds is dependent on their chemical structure.

Another study on sucrose monostearate in Ehrlich ascites tumor cells suggested that its antitumor activity may involve the perturbation of polyamine metabolism and phosphatidylinositol turnover, both of which are critical for cell growth and proliferation.

It is important to note that this area of research is still in its early stages, and the findings are considered exploratory. The data available is often for a range of sucrose esters rather than a single, specific compound.

Table 3: In Vitro Antiproliferative Activity of Novel Sugar Esters

| Cell Line | Compound | IC50 (µM) |

| Human Skin Melanoma | Novel Sucrose Ester 1 | 63.3 - 1737.6 |

| Prostate Cancer | Novel Sucrose Ester 2 | 63.3 - 1737.6 |

This table is interactive. You can sort the columns by clicking on the headers.

Environmental Impact and Biodegradation Studies

Biodegradation Pathways and Mechanisms

The breakdown of sucrose (B13894) hexalaurate in the environment is primarily a biological process driven by microbial activity. The structure of the molecule, featuring a central sucrose unit with six laurate fatty acid chains attached via ester bonds, dictates the primary pathways of its degradation.

The principal mechanism for the biodegradation of sucrose esters is the enzymatic hydrolysis of the ester linkages. researchgate.netresearchgate.net Microorganisms such as bacteria and fungi produce extracellular enzymes, primarily lipases and esterases, that catalyze the cleavage of these bonds. researchgate.net This process breaks the larger sucrose hexalaurate molecule down into its constituent parts: sucrose and lauric acid.

Once liberated, sucrose and lauric acid are common metabolites in the environment and are readily utilized by a wide range of microorganisms as carbon and energy sources, eventually being mineralized to carbon dioxide and water under aerobic conditions. researchgate.net

However, the rate of this enzymatic hydrolysis is significantly influenced by the molecule's structure. A critical factor for this compound is its high degree of esterification. Research indicates that a higher number of fatty acid chains attached to the sucrose backbone creates significant steric hindrance. researchgate.net This steric bulk can physically impede the ability of enzymes to access and act upon the ester bonds, thereby slowing the rate of hydrolysis compared to less substituted sucrose esters like sucrose monolaurate. researchgate.netnih.gov

Factors Influencing Biodegradation Kinetics

The speed at which this compound biodegrades is not constant and depends on several interconnected factors related to its chemical structure and the surrounding environmental conditions.

| Factor | Influence on this compound Biodegradation | Mechanism | Reference |

| Degree of Esterification | Decreases Rate | A high degree of substitution (six laurate chains) creates significant steric hindrance, which physically blocks microbial enzymes (lipases/esterases) from accessing and cleaving the ester bonds. | researchgate.net |

| Fatty Acid Chain Length | Variable | While lauric acid (C12) is readily biodegradable, studies on other sucrose esters show that degradation rates can vary with chain length. | scribd.com |

| Temperature | Increases Rate | Higher temperatures generally increase microbial activity and enzyme kinetics, accelerating the rate of hydrolysis up to an optimal point. | researchgate.net |

| pH | Variable | Sucrose esters are most stable between pH 4 and 8. Extreme pH values can lead to chemical hydrolysis, but optimal enzymatic biodegradation occurs within the pH range suitable for the specific degrading microorganisms. | researchgate.net |

| Microbial Population | Increases Rate | The presence of a diverse and adapted microbial community with high concentrations of lipase (B570770) and esterase-producing organisms will significantly accelerate degradation. | nih.gov |

The most pertinent factor for this compound is its high degree of substitution, which is the primary determinant of its slower degradation kinetics when compared to mono- or di-esters of sucrose. researchgate.net

Methodologies for Assessing Biodegradability (e.g., Closed Bottle Test)

The biodegradability of surfactants and chemical compounds like sucrose esters is evaluated using standardized international test methods. These protocols are designed to determine the extent and rate of microbial degradation under controlled laboratory conditions that simulate relevant environmental compartments.

One of the most common methods used for assessing ready biodegradability is the OECD Guideline 301D, the Closed Bottle Test . researchgate.net In this test, a low concentration of the test substance is incubated in a sealed bottle with a mineral medium and a microbial inoculum (typically from wastewater treatment plant effluent). The depletion of dissolved oxygen is measured over a 28-day period. The amount of oxygen consumed is compared to the theoretical oxygen demand (ThOD) required to completely oxidize the compound, allowing for the calculation of the percentage of biodegradation. scribd.com

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Routes with Enhanced Sustainability

The chemical synthesis of sucrose (B13894) esters often involves high temperatures and harsh solvents, prompting a shift towards more sustainable and environmentally friendly production methods. e3s-conferences.org The primary focus of modern research is the adoption of enzymatic processes and green solvent systems.

Enzymatic synthesis, typically employing lipases such as the immobilized Candida antarctica lipase (B570770) B (iCalB), offers significant advantages over traditional chemical routes. e3s-conferences.orgfrontiersin.org This biocatalytic approach is highly selective, minimizing the formation of unwanted by-products and simplifying purification processes. e3s-conferences.org Enzymatic reactions can be conducted under milder conditions, which helps to prevent the degradation of sugars and the formation of colored impurities. e3s-conferences.org

A key area of innovation is the use of alternative reaction media to overcome the poor mutual solubility of hydrophilic sucrose and lipophilic fatty acids. acs.orgsioc-journal.cn Deep Eutectic Solvents (DESs) and supercritical carbon dioxide (SC-CO₂) are being explored as green alternatives to conventional organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). frontiersin.orgsioc-journal.cnresearchgate.netacs.org DESs, in particular, can be designed to dissolve sucrose effectively, creating a suitable environment for enzymatic esterification. acs.orgacs.org

Furthermore, research is directed at creating a fully circular production chain by utilizing renewable feedstocks. One innovative approach involves using lignocellulosic biomass, which does not compete with food production, as a source for both the sugar component and the fatty acids (produced via microbial fermentation). frontiersin.org This strategy allows for the synthesis of sucrose esters that are 100% derived from renewable, non-food biomass. frontiersin.org

| Parameter | Conventional Chemical Synthesis | Emerging Enzymatic Synthesis |

|---|---|---|

| Catalyst | Alkaline catalysts (e.g., NaOH, KOH) | Enzymes (e.g., Lipases, Proteases) e3s-conferences.orgresearchgate.net |

| Reaction Conditions | High temperatures, often under vacuum | Mild temperatures (e.g., 30-60°C) e3s-conferences.orgresearchgate.net |

| Solvents | Organic solvents (e.g., DMF, DMSO) researchgate.net | Green solvents (e.g., Deep Eutectic Solvents, Supercritical CO₂) acs.orgresearchgate.netacs.org |

| Selectivity | Lower selectivity, mixture of products | High regioselectivity, targeted synthesis of specific esters researchgate.net |

| By-products | Saponified fatty acids (soaps) e3s-conferences.org | Minimal by-products e3s-conferences.org |

| Sustainability | Energy-intensive, uses hazardous solvents | Lower energy consumption, uses non-toxic and renewable catalysts and solvents frontiersin.orgacs.org |

Advanced Computational Studies for Predictive Design of Sucrose Ester Architectures

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the development of sucrose esters with tailored properties. These advanced computational studies provide insights at the molecular level, enabling the predictive design of novel sucrose ester architectures and optimizing synthesis conditions.

Molecular dynamics (MD) simulations and computational solubility studies are being used to understand the complex interactions between substrates (sucrose, fatty acids) and novel solvent systems like Deep Eutectic Solvents (DESs). acs.orgacs.org For instance, simulations have revealed that while DES can be an effective medium, certain disaccharides may interact with DES components in a way that hinders the enzymatic reaction. acs.orgacs.org This theoretical understanding is crucial for designing new DES formulations that are both eco-friendly and highly efficient for sugar chemistry. acs.org

The synergy between computational chemistry and machine learning (ML) is an emerging frontier that holds significant promise. acs.org By training ML models on data from computational simulations and experimental results, it is possible to predict the physicochemical properties and functionality of new sucrose ester structures without the need for extensive laboratory synthesis and testing. acs.orgresearchgate.net This approach can rapidly screen vast numbers of potential candidates to identify molecules with desired characteristics, such as specific Hydrophilic-Lipophilic Balance (HLB) values, emulsification stability, or biological activity. The combination of these predictive models allows for a more targeted and efficient design of sucrose ester architectures for specific applications in food, cosmetics, and pharmaceuticals. mdpi.com

| Computational Method | Application in Sucrose Ester Research | Key Insights Provided |

|---|---|---|

| Molecular Dynamics (MD) Simulations | Studying substrate and enzyme behavior in different solvents (e.g., DES) acs.orgacs.org | Reveals molecular interactions, substrate conformation, and enzyme stability. acs.orgacs.org |

| COSMO-RS (Conductor-like Screening Model for Real Solvents) | Predicting substrate solubility in various solvents. acs.org | Aids in the selection of optimal green solvents for synthesis. acs.org |

| Quantum Mechanics (QM) / DFT | Investigating reaction mechanisms and transition states. mdpi.com | Explains reaction selectivity and catalytic outcomes. mdpi.com |

| Machine Learning (ML) Models | Predicting properties of novel sucrose esters; accelerating material discovery. acs.org | Enables high-throughput screening and predictive design of functional molecules. acs.org |

Synergistic Effects of Sucrose Hexalaurate in Multi-Component Systems

The performance of sucrose esters is often significantly enhanced when they are used in combination with other ingredients. Research into these synergistic effects is crucial for developing highly stable and functional multi-component systems, such as emulsions and foams. arxiv.orgnih.gov

A notable area of study is the interaction between sucrose esters and polysaccharides. For example, when sucrose esters are used with xanthan gum to stabilize walnut protein emulsions, the combination demonstrates a superior stabilizing effect compared to either component used alone. nih.gov The proposed mechanism involves the formation of protein-polysaccharide complexes and hydrophobic interactions between the sucrose ester and the xanthan gum, which strengthens the interfacial film around the emulsion droplets. nih.gov

Synergy is also observed among different types of sucrose esters themselves. Commercial sucrose ester products, which are typically mixtures of mono-, di-, and other polyesters, have been found to exhibit better foaming properties than the pure, individual mono- or di-ester components. arxiv.org This suggests that the presence of different ester forms at the air-oil or oil-water interface creates a more robust and stable structure. Similarly, in postharvest fruit preservation, treatments that promote sucrose accumulation have shown synergistic effects in maintaining fruit quality. frontiersin.orgnih.gov Understanding and harnessing these synergistic interactions allows for the creation of more effective and efficient formulations for a wide range of applications. mdpi.com

| System Components | Observed Synergistic Effect | Application Area |

|---|---|---|

| Sucrose Ester + Xanthan Gum | Enhanced stability of walnut protein emulsion. nih.gov | Food Technology, Plant-based beverages. nih.gov |

| Sucrose Monoester + Sucrose Di-ester | Improved foamability compared to individual components. arxiv.org | Food Technology, Cosmetics (foaming products). arxiv.org |

| Sucrose Ester + γ-Al2O3 Nanoparticles | Improved inhibition of wax crystallization in fuel. researchgate.net | Petroleum Industry (cold flow improvers). researchgate.net |

Integration of this compound in Sustainable Chemical Processes and Circular Economy Models

Sucrose esters like this compound are prime examples of "green surfactants" that align with the principles of sustainable chemistry and the circular economy. researchgate.netarxiv.org Their integration into industrial processes and consumer products represents a tangible shift away from petrochemical-based ingredients toward renewable and biodegradable alternatives. mdpi.comkaizen.com

The production of sucrose esters embodies several core principles of Green Chemistry. acs.orgacs.org It utilizes renewable feedstocks—sucrose from sugar cane or beets and fatty acids from vegetable oils—and results in a product that is readily biodegradable. frontiersin.orgarxiv.orgontosight.ai The development of enzymatic and solvent-free synthesis routes further enhances their green credentials by reducing energy consumption and eliminating hazardous waste. frontiersin.orgunal.edu.co